molecular formula C16H13Cl2NO B5699529 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline CAS No. 306766-50-7

1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B5699529
CAS No.: 306766-50-7
M. Wt: 306.2 g/mol
InChI Key: PYMLKFNUDPPDBZ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a dichlorobenzoyl group attached to a tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 3,4-dichlorobenzoyl chloride with 1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dichlorobenzoyl group to a benzyl group.

    Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-substituted tetrahydroquinoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrahydroquinoline ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorobenzoyl)-2,3-dihydroquinoline
  • 1-(3,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
  • 1-(3,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoxaline

Uniqueness: 1-(3,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c17-13-8-7-12(10-14(13)18)16(20)19-9-3-5-11-4-1-2-6-15(11)19/h1-2,4,6-8,10H,3,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMLKFNUDPPDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188681
Record name (3,4-Dichlorophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306766-50-7
Record name (3,4-Dichlorophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306766-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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